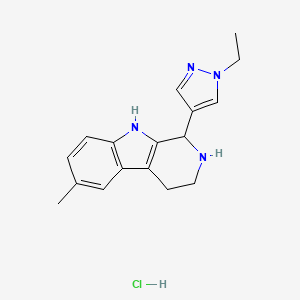

![molecular formula C20H22N2O5S2 B2695970 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941925-96-8](/img/structure/B2695970.png)

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

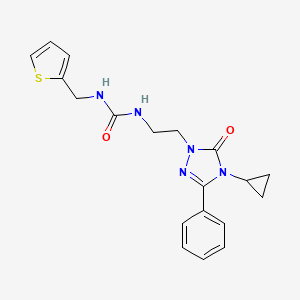

“N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide” is a compound that contains a benzo[d]thiazol-2-yl moiety, which is a common structure in many biologically active compounds . The compound also contains a tosyl group (p-toluenesulfonyl), which is often used in organic chemistry as a protecting group for amines.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The compound also contains methoxy groups and a tosyl group attached to the benzothiazole and butanamide moieties, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy groups might increase its solubility in organic solvents .Scientific Research Applications

Chemical and Structural Analysis

3,4-Dimethoxybenzyl Moiety as a Protecting Group : The 3,4-dimethoxybenzyl group has been utilized for N-protection in derivatives related to the chemical structure of interest, showing its utility in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).

Thiazole Derivatives in Synthesis and Structural Analysis : Thiazole cores, similar to the one in the compound of interest, have been extensively used as pharmacological scaffolds, indicating their broad application in medicinal chemistry (Gür et al., 2020).

Copper(II)-Sulfonamide Complexes with Thiazole Derivatives : Research into the structure and properties of copper(II)-sulfonamide complexes involving benzo[d]thiazol derivatives demonstrates their significance in bioinorganic chemistry (González-Álvarez et al., 2013).

Synthetic Applications

Thiazoles as Corrosion Inhibitors : Studies on thiazoles reveal their application in corrosion inhibition, highlighting their practical utility in materials science (Farahati et al., 2019).

Reactions of Dimethoxycarbene with Thiazole Derivatives : Research into the reactivity of dimethoxycarbene with thiazoles, similar to the structure of interest, indicates their potential in organic synthesis (Dawid et al., 2005).

Benzothiazole Derivatives in Corrosion Inhibition : The study of benzothiazole derivatives, similar in structure to the compound of interest, reveals their role in corrosion inhibition, indicating their industrial relevance (Hu et al., 2016).

Photophysical and Photochemical Applications

Thiazolothiazole Fluorophores : Research on thiazolothiazole derivatives, related to the compound , shows their strong fluorescence and potential in optoelectronic applications (Woodward et al., 2017).

Benzothiazole Derivatives in Photoinduced Reactions : The study of the photoinduced reactions of benzothiazole derivatives indicates their relevance in photodynamic therapy and other photochemical applications (Matsuura & Saito, 1969).

Future Directions

properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S2/c1-13-6-8-14(9-7-13)29(24,25)12-4-5-17(23)21-20-22-18-15(26-2)10-11-16(27-3)19(18)28-20/h6-11H,4-5,12H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJCLNRLAINHJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B2695889.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexanecarboxamide](/img/structure/B2695895.png)

![6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2695899.png)

![Methanone, (4-hydroxyphenyl)[4-(2-propyn-1-yloxy)phenyl]-](/img/structure/B2695902.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2695905.png)

![(3,4-Dimethoxyphenyl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2695906.png)